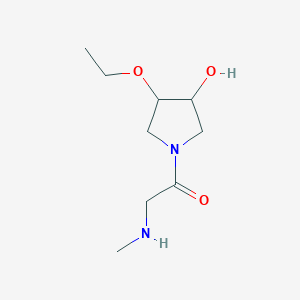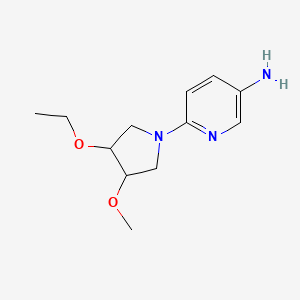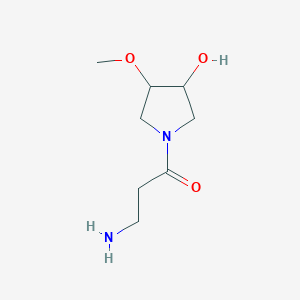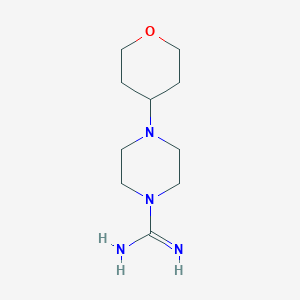
4-(tetrahydro-2H-pyran-4-yl)piperazine-1-carboximidamide
Vue d'ensemble
Description
“4-(tetrahydro-2H-pyran-4-yl)piperazine-1-carboximidamide” is a chemical compound . It is also known as THPPC. The molecular formula of this compound is C10H20N4O .
Synthesis Analysis
The synthesis of compounds similar to “4-(tetrahydro-2H-pyran-4-yl)piperazine-1-carboximidamide” involves the reaction of alcohols with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers . These ethers are resilient to a variety of reactions. The alcohol can later be restored by acid-catalyzed hydrolysis .Molecular Structure Analysis
The molecular weight of “4-(tetrahydro-2H-pyran-4-yl)piperazine-1-carboximidamide” is 212.29 g/mol. The average mass is 212.292 Da and the mono-isotopic mass is 212.163712 Da .Applications De Recherche Scientifique
Synthesis and Chemical Modification
Orthogonal Protection Strategies : Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-ones are prepared from bis-carbamate protected piperazine-2-carboxylic acids, serving as scaffolds for the synthesis of various 2-substituted piperazines. This demonstrates a versatile approach to piperazine derivatives through orthogonal protection methods (Clark & Elbaum, 2007).
Catalytic Applications : Piperazine acts as an efficient catalyst in one-pot, three-component reactions for the synthesis of 2-amino-4H-pyrans and tetrahydro-4H-chromenes, highlighting its utility in facilitating organic transformations under ambient conditions (Amirnejad et al., 2013).
Pharmaceutical and Biological Research
Anticonvulsant and Antimicrobial Activities : Novel kojic acid derivatives with potential anticonvulsant properties have been synthesized, where piperazine derivatives played a crucial role in the compound's activity, illustrating the importance of such structures in the development of new therapeutic agents (Aytemir et al., 2010).
Anticonvulsant and Antimicrobial Evaluation : Synthesized 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives have shown potential anticonvulsant activity, where the incorporation of piperazine significantly influenced the compounds' efficacy, underscoring the chemical's value in medicinal chemistry (Aytemir et al., 2004).
Material Science and Light-Amplification Studies
- Light-Amplification Medium : Synthesized compounds containing a piperazine structural fragment bonded with bulky triphenyl moieties have been investigated as potential media for organic solid-state lasers. These compounds exhibit glass-forming properties and photoluminescence, indicating their applicability in light amplification and organic electronics (Zarins et al., 2018).
Propriétés
IUPAC Name |
4-(oxan-4-yl)piperazine-1-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N4O/c11-10(12)14-5-3-13(4-6-14)9-1-7-15-8-2-9/h9H,1-8H2,(H3,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIMVOUXPHBYMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2CCN(CC2)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tetrahydro-2H-pyran-4-yl)piperazine-1-carboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




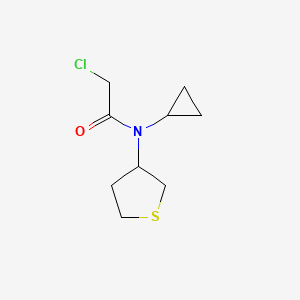
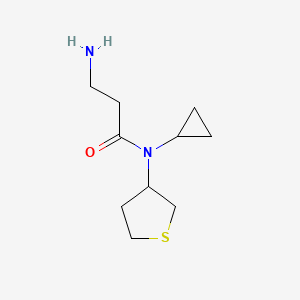
![2-(3-Aminopropyl)-6-oxa-2-azaspiro[4.5]decan-9-ol](/img/structure/B1491943.png)
![3-Chloro-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1491944.png)
![4-Methoxy-1-oxa-8-azaspiro[5.5]undecan-8-amine](/img/structure/B1491945.png)
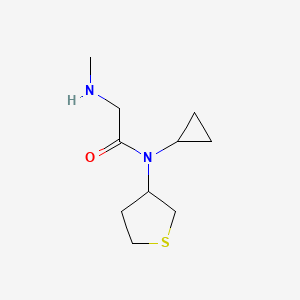
![2-Amino-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1491949.png)

